Cas no 896001-73-3 (N4-(2,4-dimethylphenyl)-N6-(4-fluorophenyl)-1-methyl-1H-pyrazolo3,4-dpyrimidine-4,6-diamine)

N4-(2,4-dimethylphenyl)-N6-(4-fluorophenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine is a pyrazolopyrimidine derivative with potential applications in medicinal chemistry and pharmaceutical research. Its structure features a 1-methyl-1H-pyrazolo[3,4-d]pyrimidine core substituted with 2,4-dimethylphenyl and 4-fluorophenyl groups at the N4 and N6 positions, respectively. This compound may exhibit selective binding properties due to its aromatic substituents, making it a candidate for kinase inhibition or other targeted therapeutic pathways. The presence of fluorine enhances metabolic stability and bioavailability, while the dimethylphenyl group may influence lipophilicity and receptor interactions. Its well-defined synthetic route allows for further structural modifications, supporting its utility in drug discovery and biochemical studies.
N4-(2,4-dimethylphenyl)-N6-(4-fluorophenyl)-1-methyl-1H-pyrazolo3,4-dpyrimidine-4,6-diamine structure
896001-73-3 structure
Product Name:N4-(2,4-dimethylphenyl)-N6-(4-fluorophenyl)-1-methyl-1H-pyrazolo3,4-dpyrimidine-4,6-diamine
CAS No:896001-73-3
MF:C20H19FN6
MW:362.403466463089
CID:5515520
Update Time:2025-06-10

N4-(2,4-dimethylphenyl)-N6-(4-fluorophenyl)-1-methyl-1H-pyrazolo3,4-dpyrimidine-4,6-diamine Chemical and Physical Properties

Names and Identifiers

    • 4-N-(2,4-dimethylphenyl)-6-N-(4-fluorophenyl)-1-methylpyrazolo[3,4-d]pyrimidine-4,6-diamine
    • N4-(2,4-dimethylphenyl)-N6-(4-fluorophenyl)-1-methyl-1H-pyrazolo3,4-dpyrimidine-4,6-diamine
    • Inchi: 1S/C20H19FN6/c1-12-4-9-17(13(2)10-12)24-18-16-11-22-27(3)19(16)26-20(25-18)23-15-7-5-14(21)6-8-15/h4-11H,1-3H3,(H2,23,24,25,26)
    • InChI Key: GYFRHQQLSWECOY-UHFFFAOYSA-N
    • SMILES: FC1C([H])=C([H])C(=C([H])C=1[H])N([H])C1N=C2C(C([H])=NN2C([H])([H])[H])=C(N=1)N([H])C1C([H])=C([H])C(C([H])([H])[H])=C([H])C=1C([H])([H])[H]

N4-(2,4-dimethylphenyl)-N6-(4-fluorophenyl)-1-methyl-1H-pyrazolo3,4-dpyrimidine-4,6-diamine Pricemore >>

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Additional information on N4-(2,4-dimethylphenyl)-N6-(4-fluorophenyl)-1-methyl-1H-pyrazolo3,4-dpyrimidine-4,6-diamine

Introduction to N4-(2,4-dimethylphenyl)-N6-(4-fluorophenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine (CAS No. 896001-73-3)

N4-(2,4-dimethylphenyl)-N6-(4-fluorophenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine is a highly specialized chemical compound that has garnered significant attention in the field of pharmaceutical research and development. This compound, identified by its CAS number 896001-73-3, belongs to a class of heterocyclic molecules that exhibit promising biological activities. The unique structural features of this molecule make it a valuable candidate for further investigation in various therapeutic applications.

The molecular structure of N4-(2,4-dimethylphenyl)-N6-(4-fluorophenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine consists of a pyrazolo[3,4-d]pyrimidine core, which is a fused bicyclic system containing both pyrazole and pyrimidine rings. This core structure is further functionalized with substituents that enhance its pharmacological properties. The presence of 2,4-dimethylphenyl and 4-fluorophenyl groups at the N4 and N6 positions, respectively, contributes to the compound's binding affinity and selectivity towards target enzymes and receptors.

In recent years, there has been a growing interest in developing novel small molecules that can modulate the activity of enzymes involved in critical cellular pathways. Pyrazolo[3,4-d]pyrimidine derivatives have emerged as a significant class of compounds due to their ability to interact with various biological targets. The compound N4-(2,4-dimethylphenyl)-N6-(4-fluorophenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine has been extensively studied for its potential applications in oncology, immunology, and anti-inflammatory therapies.

One of the most compelling aspects of this compound is its mechanism of action. Studies have shown that it can inhibit the activity of specific kinases that are overexpressed in cancer cells. By targeting these kinases, the compound can disrupt signaling pathways that promote cell proliferation and survival. This makes it a promising candidate for the development of targeted cancer therapies. Additionally, the fluorine atom at the 4-position of the phenyl ring enhances the metabolic stability and bioavailability of the molecule.

The synthesis of N4-(2,4-dimethylphenyl)-N6-(4-fluorophenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine involves a multi-step process that requires precise control over reaction conditions. The synthesis typically begins with the condensation of appropriate precursors to form the pyrazolo[3,4-d]pyrimidine core. Subsequent functionalization with the 2,4-dimethylphenyl and 4-fluorophenyl groups is achieved through nucleophilic substitution reactions. The final step involves the introduction of the methyl group at the 1-position of the pyrazole ring.

The pharmacokinetic properties of this compound have been thoroughly evaluated in preclinical studies. These studies have demonstrated that it exhibits good oral bioavailability and moderate tissue distribution. The compound's ability to cross the blood-brain barrier suggests potential applications in central nervous system disorders as well. Furthermore, preliminary toxicology studies indicate that it is well-tolerated at therapeutic doses.

The potential therapeutic applications of N4-(2,4-dimethylphenyl)-N6-(4-fluorophenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine are vast. In addition to its role in cancer therapy, this compound has shown promise in treating inflammatory diseases and autoimmune disorders. The ability to modulate kinase activity makes it a versatile tool for investigating various disease mechanisms.

Ongoing research is focused on optimizing the pharmacological properties of this compound through structure-activity relationship (SAR) studies. By modifying different parts of the molecular structure, researchers aim to enhance its potency, selectivity, and pharmacokinetic profile. These efforts are expected to lead to the development of more effective and safer therapeutic agents.

The impact of this compound on future drug development cannot be overstated. Its unique structural features and biological activities make it a valuable asset in the pharmaceutical industry. As research continues to uncover new applications for pyrazolo[3,4-d]pyrimidine derivatives, compounds like N4-(2,4-dimethylphenyl)-N6-(4-fluorophenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine are poised to play a crucial role in addressing unmet medical needs.

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